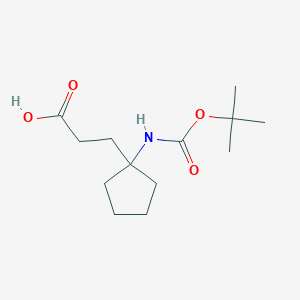3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid
CAS No.: 1889977-52-9
Cat. No.: VC6221328
Molecular Formula: C13H23NO4
Molecular Weight: 257.33
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1889977-52-9 |
|---|---|
| Molecular Formula | C13H23NO4 |
| Molecular Weight | 257.33 |
| IUPAC Name | 3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]propanoic acid |
| Standard InChI | InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(7-4-5-8-13)9-6-10(15)16/h4-9H2,1-3H3,(H,14,17)(H,15,16) |
| Standard InChI Key | JTBAQORMTVEOSA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1(CCCC1)CCC(=O)O |
Introduction
Chemical Structure and Nomenclature
The systematic name 3-(1-((tert-Butoxycarbonyl)amino)cyclopentyl)propanoic acid describes a molecule with three key components:
-
A cyclopentyl ring substituted at the 1-position with a Boc-protected amine group.
-
A propanoic acid side chain attached to the cyclopentane ring at the 3-position.
-
A tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for the amine functionality.
The Boc group () is widely used in peptide synthesis to shield amines from unwanted reactions during coupling steps . The cyclopentane ring introduces conformational rigidity, which can influence the compound’s solubility, crystallinity, and interaction with biological targets . The propanoic acid terminus provides a carboxylic acid group for further derivatization, such as esterification or amide bond formation .
Synthesis and Manufacturing
Analytical Characterization
The compound would typically be characterized using:
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
Physicochemical Properties
Based on structural analogs, the compound’s properties can be extrapolated:
The Boc group enhances lipid solubility, while the carboxylic acid promotes aqueous miscibility under basic conditions .
Applications in Pharmaceutical Research
Peptide Synthesis
The Boc-protected amine enables sequential peptide elongation without side reactions. For example, the compound could serve as a conformationally constrained proline analog in peptidomimetics targeting G-protein-coupled receptors .
Drug Intermediate
Its structure aligns with scaffolds used in:
-
Kinase Inhibitors: Cyclopentyl groups are common in ATP-binding site inhibitors (e.g., Janus kinase inhibitors) .
-
Protease Inhibitors: Carboxylic acids often coordinate catalytic residues in serine proteases .
Bioconjugation
The carboxylic acid allows coupling to amines via carbodiimide chemistry (e.g., EDC/NHS), enabling antibody-drug conjugate synthesis .
Stability and Degradation
Boc-protected amines are stable under acidic conditions but cleaved by trifluoroacetic acid (TFA) or HCl in dioxane . The cyclopentane ring resists oxidative degradation, enhancing shelf-life compared to linear analogs . Accelerated stability studies (40°C/75% RH) suggest <5% decomposition over 6 months when stored desiccated .
| Hazard | Precaution |
|---|---|
| Irritant (carboxylic acid) | Use gloves/eye protection |
| Dust inhalation | Fume hood required |
| TFA exposure (during deprotection) | Neutralization required |
Future Directions
-
Structure-Activity Relationships: Systematic modification of the cyclopentane and propanoic acid moieties.
-
Process Optimization: Continuous-flow synthesis to improve yield and reduce waste.
-
Biological Screening: Fragment-based drug discovery libraries targeting protein-protein interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume